tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane
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Overview
Description
tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane: is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two butoxy groups, and a propoxy group. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane typically involves the reaction of a silicon-containing precursor with tert-butyl, butoxy, and propoxy reagents. Common synthetic routes may include:
Hydrosilylation: The addition of silicon-hydrogen bonds to alkenes or alkynes in the presence of a catalyst.
Grignard Reaction: The reaction of organomagnesium halides with silicon halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation or alkoxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Reduction: Reduction of silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: Replacement of one or more groups attached to the silicon atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, or peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions may produce various organosilicon derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials and catalysts.
Biology
In biological research, organosilicon compounds are explored for their potential use in drug delivery systems and as biocompatible materials for medical implants.
Medicine
In medicine, these compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry
In industry, this compound is used in the production of silicone-based materials, coatings, and adhesives due to its stability and flexibility.
Mechanism of Action
The mechanism of action of tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane involves its interaction with molecular targets through silicon-oxygen and silicon-carbon bonds. These interactions can influence various biochemical pathways and cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Compounds: Featuring three methyl groups attached to silicon.
Triethoxysilane Compounds: Containing three ethoxy groups attached to silicon.
Dimethylsilane Compounds: With two methyl groups attached to silicon.
Uniqueness
tert-Butyl-(2R,3-dibutoxy-propoxy)-dimethyl-silane is unique due to its specific combination of tert-butyl, butoxy, and propoxy groups, which confer distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
IUPAC Name |
[(2R)-2,3-bis(phenylmethoxy)propoxy]-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3Si/c1-23(2,3)27(4,5)26-19-22(25-17-21-14-10-7-11-15-21)18-24-16-20-12-8-6-9-13-20/h6-15,22H,16-19H2,1-5H3/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPNXOYWDZLEP-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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